5H-Benzo[b]carbazole
Overview
Description
5H-Benzo[b]carbazole is an organic compound belonging to the class of polycyclic aromatic hydrocarbons It consists of a benzene ring fused to a carbazole structure
Mechanism of Action
Target of Action
Carbazoles and their derivatives, which include 5h-benzo[b]carbazole, are known to have a wide range of applications in pharma industries, energy devices, and materials sciences .
Mode of Action
It is known that carbazole compounds can undergo various reactions such as lewis acid mediated friedel–crafts arylation, electrocyclization, intramolecular cyclization, cycloaddition, c–n bond-formations, aromatization and cascade domino reactions .
Biochemical Pathways
It is known that carbazole compounds can be involved in a variety of synthetic applications .
Result of Action
It is known that some carbazole compounds have shown promising antitumor activity .
Action Environment
It is known that carbazole degraders from different environments (soil, freshwater, activated sludge, and marine environments) have unique carbazole degradative genes and enzymes .
Biochemical Analysis
Biochemical Properties
5H-Benzo[b]carbazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . The interaction with these enzymes can lead to the formation of reactive intermediates, which may further interact with DNA and proteins, potentially leading to mutagenic or carcinogenic effects .
Cellular Effects
This compound has been observed to influence various cellular processes. It can alter cellular morphology, induce cell cycle arrest, and increase reactive oxygen species (ROS) levels . These effects are particularly noted in cancer cells, where this compound can depolarize the mitochondrial membrane and activate caspase pathways, leading to apoptosis . Additionally, it can affect cell signaling pathways and gene expression, further influencing cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can intercalate into DNA, inhibiting topoisomerase and telomerase activities . This intercalation disrupts the normal function of these enzymes, leading to the inhibition of DNA replication and transcription. Furthermore, this compound can modulate protein phosphorylation, affecting various signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo photolysis and biodegradation in aquatic environments, with varying half-lives depending on the conditions . These temporal changes can impact its efficacy and toxicity in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anticancer activity, by inducing apoptosis in cancer cells . At higher doses, it can cause toxic or adverse effects, including oxidative stress and damage to cellular components . Understanding the dosage thresholds is essential for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can undergo oxidation by cytochrome P450 enzymes, leading to the formation of hydroxylated derivatives . These metabolites can further participate in conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . Additionally, the compound can be degraded to intermediates of the tricarboxylic acid (TCA) cycle, contributing to its overall metabolic flux .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes by organic anion-transporting polypeptides (OATPs) and other transporters . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific organelles, such as the mitochondria, where it exerts its effects on mitochondrial function and apoptosis . The localization of this compound within the cell can significantly impact its activity and function, highlighting the importance of understanding its subcellular distribution.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Benzo[b]carbazole can be achieved through various methods. One common approach involves the Friedel-Crafts alkylation reaction, where indoles react with 2-(2-(alkynyl)benzylidene)malonates in the presence of a copper catalyst. This is followed by iodine-promoted electrophilic cyclization, nucleophilic substitution, and aromatization . Another method involves the use of Lewis acid-mediated Friedel-Crafts arylation, electrocyclization, intramolecular cyclization, and cascade domino reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-catalyzed reactions and multi-component reactions are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 5H-Benzo[b]carbazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: It participates in electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
5H-Benzo[b]carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex polycyclic aromatic compounds.
Comparison with Similar Compounds
Carbazole: A parent compound with a simpler structure.
Dibenzofuran: Another polycyclic aromatic compound with similar electronic properties.
Fluorene: A structurally related compound with different functional groups.
Uniqueness: 5H-Benzo[b]carbazole is unique due to its specific fusion of benzene and carbazole rings, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials for electronic and optoelectronic applications .
Properties
IUPAC Name |
5H-benzo[b]carbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N/c1-2-6-12-10-16-14(9-11(12)5-1)13-7-3-4-8-15(13)17-16/h1-10,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEOVWIEALGNLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=CC=CC=C4N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80179026 | |
Record name | 5H-Benzo(b)carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80179026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
243-28-7 | |
Record name | 5H-Benzo[b]carbazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=243-28-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5H-Benzo(b)carbazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000243287 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5H-Benzo[b]carbazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59788 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5H-Benzo(b)carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80179026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5H-benzo[b]carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.413 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5H-BENZO(B)CARBAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1VP75HP3Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 5H-Benzo[b]carbazole?
A1: this compound has the molecular formula C16H11N and a molecular weight of 217.27 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: Studies utilize various spectroscopic techniques to characterize this compound and its derivatives. For instance, synchronous fluorescence spectrometry is employed for selective and simultaneous determination of trace amounts of this compound and naphthacene []. NMR (H NMR and C NMR), FT-IR, and Mass spectral analysis are also commonly employed for structural elucidation [].
Q3: How does the structure of this compound influence its fluorescence properties?
A3: The presence of the benzocarbazole ring system significantly impacts the fluorescence properties of this compound and its derivatives. The planar structure of this ring system, as observed in compounds like 8,9-Dimethoxy-5-phenylsulfonyl-5H-benzo[b]carbazole, contributes to its fluorescence []. Modifications to the ring system, such as the introduction of substituents, can alter these properties, leading to shifts in emission wavelengths and changes in fluorescence intensity [, ].
Q4: What are some synthetic routes to this compound and its derivatives?
A4: Researchers have developed several synthetic approaches to this compound derivatives:
- From Benzoylindolecarboxylic Acids: Treatment of benzoylindolecarboxylic acids with phosphorus pentachloride, followed by reaction with titanium(IV) chloride, provides a route to this compound-6,11-diones [, ].
- From 2-[3-(2-Nitrophenyl)-2-oxopropyl]benzaldehydes: These compounds, derived from indan-1-ones, serve as precursors for synthesizing both this compound-6,11-diones and indolo[1,2-b]isoquinoline-6,11-diones [, ].
- Double Buchwald–Hartwig Reaction: 2-Bromo-3-(2-bromophenyl)naphthalene-1,4-dione acts as a precursor for synthesizing functionalized benzo[b]carbazole-6,11-diones via a double Buchwald–Hartwig coupling reaction [].
- Iron-Catalyzed Cascade Approach: This method utilizes an iron catalyst to construct this compound derivatives through a cascade sequence involving an atom-economical process and a unique 1,4-sulfonyl migration [].
Q5: Can you elaborate on the Michael addition reaction involving this compound derivatives?
A5: Research indicates that naphthoquinones can undergo Michael addition with nitroolefins, offering a pathway to synthesize novel this compound derivatives, specifically (6bR,10aS)-7,8,9,10,10a,11-hexahydro-6bH-benzo[a]carbazole-5,6-diones and (4aR,11bS)-1,2,3,4,4a,5-hexahydro-11bH-benzo[b]carbazole-6,11-diones, along with 1,2,3,4-tetrahydro-5H-benzo[b]carbazole-6,11-diones []. This reaction provides a valuable method for constructing diverse this compound structures, potentially leading to compounds with interesting biological activities.
Q6: How do N-acyl derivatives of this compound behave under photochemical conditions?
A6: N-acyl derivatives of this compound, like N-acetyl and N-(2-naphthoyl) derivatives, undergo photo-rearrangement similar to N-acetylcarbazole, yielding carbazole ketones [, , ]. Interestingly, N-(2-naphthoyl)carbazole exhibits significantly less photochemical reactivity. This difference in behavior can be attributed to variations in their respective tern schemes [].
Q7: What are the potential applications of this compound derivatives in medicinal chemistry?
A7: this compound derivatives, particularly those containing the 6,11-dione moiety, have shown promising antitumor activity [, ]. For example, 9-substituted 6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazoles demonstrate potent and selective inhibition of anaplastic lymphoma kinase (ALK), a crucial target in cancer therapy []. These findings highlight the potential of this compound derivatives as lead compounds in developing novel anticancer drugs.
Q8: Are there any specific examples of this compound derivatives with notable biological activity?
A8: Alectinib, a clinically approved drug for treating non-small cell lung cancer, is a derivative of this compound [, ]. Specifically, Alectinib is the hydrochloride salt of 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile []. Its development highlights the successful translation of this compound-based compounds into clinically relevant therapeutics.
Q9: How do structural modifications influence the biological activity of this compound derivatives?
A9: Introducing specific substituents onto the this compound scaffold can significantly affect its biological activity. For instance, adding a substituent near the E(0) region of the ATP binding site in ALK leads to highly selective and potent ALK inhibitors []. This structure-activity relationship (SAR) understanding is crucial for designing more potent and selective this compound-based drug candidates.
Q10: Does this compound have applications beyond medicinal chemistry?
A10: Yes, this compound derivatives also find applications in materials science, particularly in developing organic light-emitting diodes (OLEDs) [, ]. For example, incorporating this compound moieties into polymers like poly-2-(9H-carbazol-9-yl)-5-(4-vinylphenyl)-5H-benzo[b]carbazole (PBCZCZ) leads to enhanced hole-transporting properties, making them suitable for use in PeLEDs [, ].
Q11: What analytical techniques are employed for studying this compound?
A11: Researchers utilize a range of analytical techniques for studying this compound and its derivatives. Key techniques include:* Synchronous fluorescence spectrometry: This method allows for sensitive and selective detection and quantification, even in the presence of structurally similar compounds [, ].* Zone melting: This technique facilitates the separation and purification of this compound from mixtures of polycyclic aromatic compounds [, ].* Voltammetry: Cyclic voltammetry helps in understanding the electrochemical behavior of this compound derivatives, including their reduction potentials and electron transfer mechanisms [].* X-ray diffraction: This technique is crucial for determining the crystal structures of this compound derivatives, providing insights into their solid-state properties and polymorphs [, ].
Q12: What is known about the material compatibility and stability of this compound derivatives?
A12: The material compatibility and stability of this compound derivatives depend on their specific structure and the intended application. For example, in OLED applications, researchers prioritize derivatives with good film-forming properties and thermal stability [, ]. Modifications to the core structure, such as introducing bulky substituents, can influence these properties.
Q13: How is computational chemistry employed in this compound research?
A13: Computational chemistry plays a significant role in understanding the electronic structure, properties, and reactivity of this compound derivatives []. Techniques like density functional theory (DFT) are used to:* Predict the reduction potentials of these compounds, providing insights into their electrochemical behavior.* Investigate the nature of chemical bonding and electron delocalization within the molecules.* Rationalize the observed structure-activity relationships (SAR) and guide the design of new derivatives with improved properties.
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